Fusafungine

Catalog No.
S528581
CAS No.
1393-87-9
M.F
C33H57N3O9
M. Wt
639.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fusafungine

CAS Number

1393-87-9

Product Name

Fusafungine

IUPAC Name

(3S,9S,15S)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

Molecular Formula

C33H57N3O9

Molecular Weight

639.8 g/mol

InChI

InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25?,26?,27?/m0/s1

InChI Key

MIZMDSVSLSIMSC-OGLSAIDSSA-N

SMILES

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C

Solubility

Soluble in DMSO

Synonyms

Fusafungine; Biofusal; Bioparox; Fusafunginum; Fusaloyos; Fusaloyos; S 314; S-314; S314;

Canonical SMILES

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C

Isomeric SMILES

CC(C)[C@H]1C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C

Description

The exact mass of the compound Fusafungine is 639.4095 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 692895. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Depsipeptides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial Activity:

Fusafungine's primary function is as an antibiotic. Researchers have investigated its effectiveness against various bacteria commonly associated with upper respiratory tract infections. Studies have shown it to be bacteriostatic, meaning it inhibits bacterial growth, against a range of pathogens including Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus.

Anti-inflammatory Properties:

In addition to its antibiotic properties, fusafungine has also been shown to possess anti-inflammatory effects. Research suggests it can modulate the immune response and reduce inflammation in the respiratory tract []. This dual action may contribute to its efficacy in treating upper respiratory infections.

Alternative Treatment Potential:

With the growing concern about antibiotic resistance, researchers have explored fusafungine as a potential alternative for treating mild to moderate upper respiratory tract infections. Studies have investigated its use as a monotherapy (single drug treatment) or combination therapy with other antibiotics []. The anti-inflammatory properties of fusafungine might also offer advantages over traditional antibiotics by potentially reducing inflammation associated with infections.

Mechanism of Action Research:

Understanding how fusafungine works at a cellular level is crucial for optimizing its use and developing new therapies. Scientific research has focused on elucidating the mechanisms behind fusafungine's antibacterial and anti-inflammatory effects. Studies have explored its interaction with bacterial cell membranes and its impact on inflammatory signaling pathways [].

Fusafungine is a cyclic depsipeptide antibiotic derived from the fungus Fusarium lateritium. It is primarily used for treating respiratory infections, particularly in the nasal and throat regions. The compound is recognized for its unique structure, which consists of alternating D-α-hydroxyvaleric acid and L-N-methylamino acid residues, forming a complex mixture of enniatin cyclohexadepsipeptides . The chemical formula for fusafungine is C33H57N3O9C_{33}H_{57}N_{3}O_{9}, with a molecular weight of approximately 639.8 g/mol .

Typical of cyclic depsipeptides. Its structure allows it to participate in hydrolysis, where the ester bonds can be cleaved under acidic or basic conditions, leading to the release of its constituent amino acids. Additionally, fusafungine can interact with other molecules through hydrogen bonding and hydrophobic interactions due to its polar and non-polar regions, which is essential for its biological activity .

Fusafungine exhibits significant biological activity as an antibiotic and anti-inflammatory agent. It acts by inhibiting bacterial growth and modulating immune responses. Specifically, it has been shown to downregulate the expression of intercellular adhesion molecule-1 (ICAM-1), which plays a role in inflammation and immune cell adhesion . Clinical studies have demonstrated that fusafungine can improve symptoms in patients with rhinopharyngitis, showing a higher percentage of symptom improvement compared to placebo .

The synthesis of fusafungine can be achieved through fermentation processes involving Fusarium lateritium, where the compound is naturally produced. Alternatively, synthetic methods have been developed, including chemical modifications of simpler cyclic peptides or depsipeptides to create fusafungine analogs. One notable method involves the precipitation of fusafungine from culture broths after reducing the volume significantly and maintaining specific temperature conditions .

Fusafungine is primarily applied in treating respiratory tract infections due to its antibacterial properties. It is marketed under various trade names such as Locabiotal and Bioparox. In addition to its antibiotic use, fusafungine's anti-inflammatory properties make it suitable for managing conditions characterized by inflammation in the respiratory system .

Fusafungine has been studied for potential drug interactions, particularly concerning its combination with other medications. For instance, co-administration with benzyl alcohol may increase the risk of methemoglobinemia, a condition where hemoglobin cannot effectively release oxygen to tissues . Further research into its pharmacokinetics and interactions with other drugs is necessary to ensure safe therapeutic use.

Fusafungine shares structural and functional similarities with other cyclic depsipeptides and antibiotics. Some notable compounds include:

  • Enniatin: A cyclic depsipeptide known for its antifungal properties.
  • Valinomycin: A potassium ionophore that facilitates potassium transport across membranes.
  • Daptomycin: A lipopeptide antibiotic effective against Gram-positive bacteria.
CompoundStructure TypePrimary UseUnique Features
FusafungineCyclic depsipeptideAntibioticAnti-inflammatory properties
EnniatinCyclic depsipeptideAntifungalEffective against fungal infections
ValinomycinCyclic depsipeptideIonophoreSelectively transports potassium ions
DaptomycinLipopeptideAntibioticEffective against multidrug-resistant bacteria

Fusafungine's unique combination of antibacterial and anti-inflammatory properties distinguishes it from similar compounds, making it particularly valuable in treating respiratory infections while also addressing inflammation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.5

Hydrogen Bond Acceptor Count

9

Exact Mass

639.40948040 g/mol

Monoisotopic Mass

639.40948040 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

R - Respiratory system
R02 - Throat preparations
R02A - Throat preparations
R02AB - Antibiotics
R02AB03 - Fusafungine

Pictograms

Irritant

Irritant

Other CAS

11113-62-5
1393-87-9

Wikipedia

Fusafungine

Dates

Modify: 2024-02-18
1: Reveiz L, Cardona AF. Antibiotics for acute laryngitis in adults. Cochrane Database Syst Rev. 2015 May 23;(5):CD004783. doi: 10.1002/14651858.CD004783.pub5. Review. PubMed PMID: 26002823.
2: Lopatin AS, Varvianskaia AV. [The anti-inflammatory properties of fusafungine]. Vestn Otorinolaringol. 2010;(2):51-4. Review. Russian. PubMed PMID: 20527090.
3: Mösges R, Spaeth J, Berger K, Dubois F. Topical treatment of rhinosinusitis with fusafungine nasal spray. A double-blind, placebo-controlled, parallel-group study in 20 patients. Arzneimittelforschung. 2002;52(12):877-83. PubMed PMID: 12572527.
4: Pandraud L. Therapeutic efficacy and clinical acceptability of fusafungine in follicular pharyngitis. Curr Med Res Opin. 2002;18(7):381-8. PubMed PMID: 12487503.
5: Akbas Y, Pata YS, Unal M, Gorur K, Micozkadioglu D. The effect of fusafungine on post-operative pain and wound healing after pediatric tonsillectomy. Int J Pediatr Otorhinolaryngol. 2004 Aug;68(8):1023-6. PubMed PMID: 15236888.
6: Lund VJ, Grouin JM, Eccles R, Bouter C, Chabolle F. Efficacy of fusafungine in acute rhinopharyngitis: a pooled analysis. Rhinology. 2004 Dec;42(4):207-12. PubMed PMID: 15626253.
7: Kroslák M. Efficacy and acceptability of fusafungine, a local treatment for both nose and throat infections, in adult patients with upper respiratory tract infections. Curr Med Res Opin. 2002;18(4):194-200. PubMed PMID: 12201619.
8: Laccourreye O, Cauchois R, Landais P, German-Fattal M. [The impact of fusafungine on the prescription of antibiotics in the treatment of rhinopharyngitis]. Presse Med. 2003 Apr 5;32(13 Pt 1):615-9. French. PubMed PMID: 12714916.
9: Lukan N. [Fusafungine after tonsillectomy]. Laryngorhinootologie. 2002 Jun;81(6):426-9. German. PubMed PMID: 12063630.
10: Otori N, Paydas G, Stierna P, Westrin KM. The anti-inflammatory effect of fusafungine during experimentally induced rhinosinusitis in the rabbit. Eur Arch Otorhinolaryngol. 1998;255(4):195-201. PubMed PMID: 9592677.
11: Jurkiewicz D, Wojdas A, Rapiejko P, Kantor I, Hermanowski M, Usowski J, Kenig D, Grohulska E. [Application of the fusafungine in perioperative period in patients after tonsillectomy]. Pol Merkur Lekarski. 2004 Apr;16(94):358-61. Polish. PubMed PMID: 15517933.
12: Karam-Sarkis D, German-Fattal M, Bourlioux P. Effect of fusafungine on adherence of Haemophilus influenzae type b to human epithelial cells in vitro. Biomed Pharmacother. 1991;45(7):301-6. PubMed PMID: 1760521.
13: German-Fattal M, German A. [In vitro evaluation of antimicrobial activity of fusafungine]. Ann Pharm Fr. 1990;48(6):295-305. French. PubMed PMID: 2131761.
14: Levy D, Bluzat A, Seigneuret M, Rigaud JL. Alkali cation transport through liposomes by the antimicrobial fusafungine and its constitutive enniatins. Biochem Pharmacol. 1995 Dec 22;50(12):2105-7. PubMed PMID: 8849339.
15: Fagnani F, German-Fattal M. Antibiotic prescribing patterns of French GPs for upper respiratory tract infections: impact of fusafungine on rates of prescription of systemic antibiotics. Am J Respir Med. 2003;2(6):491-8. PubMed PMID: 14719988.
16: White RR, Mattenberger L, Giessinger N, Clauser P. Fusafungine and inflammation. Rhinol Suppl. 1988;5:55-62. PubMed PMID: 3244984.
17: Newman SP, Steed KP, Hooper G, Brickwell J. Scintigraphic assessment of the oropharyngeal and nasal depositions of fusafungine from a pressurized inhaler and from a novel pump spray device. J Pharm Pharmacol. 1995 Oct;47(10):818-21. PubMed PMID: 8583349.
18: German-Fattal M, Mösges R. How to improve current therapeutic standards in upper respiratory infections: value of fusafungine. Curr Med Res Opin. 2004 Nov;20(11):1769-76. Review. PubMed PMID: 15537477.
19: German-Fattal M. Bactericidal activity of fusafungine towards nosocomial methicillin-resistant staphylococcal strains. Rhinol Suppl. 1988;5:29-36. PubMed PMID: 3244981.
20: Taevernier L, Detroyer S, Veryser L, De Spiegeleer B. Enniatin-containing solutions for oromucosal use: Quality-by-design ex-vivo transmucosal risk assessment of composition variability. Int J Pharm. 2015 Aug 1;491(1-2):144-51. doi: 10.1016/j.ijpharm.2015.06.029. Epub 2015 Jun 23. PubMed PMID: 26116015.

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